molecular formula C17H14ClNO5S B407680 Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate CAS No. 305374-73-6

Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B407680
CAS No.: 305374-73-6
M. Wt: 379.8g/mol
InChI Key: AXZLCOCEHCEOJG-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is systematically named according to IUPAC guidelines as methyl 5-[[(4-chlorophenyl)sulfonyl]amino]-2-methyl-1-benzofuran-3-carboxylate . The molecular formula, C₁₇H₁₄ClNO₅S , reflects its structural complexity:

  • A benzofuran core (C₉H₆O) substituted at positions 2 (methyl group), 3 (carboxylate ester), and 5 (sulfonamide group).
  • The sulfonamide moiety comprises a 4-chlorophenylsulfonyl group (C₆H₄ClSO₂) linked to the benzofuran via an amino bridge.

The molecular weight is 379.81 g/mol , with precise mass spectrometry data confirming the isotopic distribution (monoisotopic mass: 379.0281 Da).

X-ray Crystallographic Studies of Benzofuran Core Structure

X-ray diffraction analyses of structurally analogous benzofuran derivatives reveal critical insights into the compound’s solid-state configuration. For example:

  • Crystal system : Triclinic (common among benzofuran derivatives).
  • Space group : P-1 (observed in related sulfonamide-substituted benzofurans).
  • Unit cell parameters : Typical values include a = 7.5–8.2 Å, b = 10.3–11.1 Å, c = 12.0–12.5 Å, with angles α ≈ 90°, β ≈ 95°, γ ≈ 90°.

Key structural features:

Parameter Value Source
Dihedral angle (benzofuran vs. 4-chlorophenyl) 70.1–89.1°
Bond lengths (S–N, C–O) 1.62–1.65 Å, 1.21–1.23 Å
Torsional angles (C–S–N–C) 165–175°

Intermolecular interactions, such as C–H···O hydrogen bonds (2.42–2.69 Å) and π–π stacking (3.25–3.79 Å), stabilize the crystal lattice.

Conformational Analysis Through DFT Calculations

Density Functional Theory (DFT) studies at the B3LYP/6-311++G level provide optimized geometries and electronic properties:

  • Energy minima : The lowest-energy conformation features a planar benzofuran core with the sulfonamide group oriented orthogonally to minimize steric hindrance.
  • Frontier molecular orbitals : The HOMO-LUMO gap (ΔE ≈ 4.2 eV) indicates moderate reactivity, localized on the sulfonamide and carboxylate groups.

Comparative analysis with experimental data:

Property DFT Value Experimental Value Deviation
C–O bond length 1.23 Å 1.22 Å 0.01 Å
S–N bond length 1.64 Å 1.63 Å 0.01 Å
Dihedral angle 72.5° 70.1° 2.4°

Vibrational frequencies calculated via DFT (e.g., C=O stretch at 1,725 cm⁻¹, S=O asymmetric stretch at 1,350 cm⁻¹) align with experimental IR spectra.

Hydrogen Bonding Patterns in Solid-State Configurations

Hydrogen bonding governs the supramolecular architecture:

  • N–H···O interactions : The sulfonamide N–H group donates to carboxylate or sulfonyl oxygen acceptors (distance: 2.39–2.46 Å).
  • C–H···O networks : Methyl and aromatic C–H groups engage with sulfonyl oxygen atoms, forming infinite chains or layers.

Notable patterns:

  • R₂²(8) motifs : Synthons involving two N–H···O and two C–H···O bonds create robust 2D frameworks.
  • Halogen interactions : The 4-chlorophenyl group participates in weak Cl···π contacts (3.3–3.5 Å), enhancing lattice stability.

Thermal analysis (TGA/DSC) reveals decomposition onset at ~220°C, consistent with hydrogen-bonded networks delaying sublimation.

Properties

IUPAC Name

methyl 5-[(4-chlorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO5S/c1-10-16(17(20)23-2)14-9-12(5-8-15(14)24-10)19-25(21,22)13-6-3-11(18)4-7-13/h3-9,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZLCOCEHCEOJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Substituted Phenols

A widely employed method involves the cyclization of salicylaldehyde derivatives with α,β-unsaturated carbonyl compounds. For instance, salicylaldehyde reacts with dimethylsulfoxonium-4-(chloro)benzoylmethylide in tetrahydrofuran (THF) at 100°C for 18 hours under Schlenk conditions. Iron phthalocyanine (FePc, 10 mol%) and potassium carbonate (2.0 equiv) catalyze this reaction, achieving a 99% yield of the benzofuran intermediate. The reaction proceeds via a [3+2] cycloaddition mechanism, where the sulfur ylide acts as a two-carbon synthon.

Catalytic Optimization

Comparative studies highlight the superiority of FePc over traditional acid catalysts (e.g., H₂SO₄) in minimizing side products. FePc’s planar structure facilitates electron transfer, accelerating the cyclization step. Reaction parameters such as temperature (80–100°C), solvent polarity (THF > DMF), and catalyst loading (5–15 mol%) critically influence yield.

Introduction of the Sulfonamide Group

The sulfonamide moiety is introduced via reaction of the benzofuran amine intermediate with 4-chlorophenylsulfonyl chloride. This step requires precise control of stoichiometry and reaction conditions to avoid over-sulfonation.

Sulfonylation with 4-Chlorophenylsulfonyl Chloride

In a representative procedure, the benzofuran amine is dissolved in dichloromethane and treated with 4-chlorophenylsulfonyl chloride (1.2 equiv) in the presence of triethylamine (2.5 equiv) at 0–5°C. The reaction is stirred for 4 hours, after which the mixture is washed with dilute HCl to remove excess sulfonyl chloride. The crude product is purified via silica gel chromatography (ethyl acetate/petroleum ether, 1:5), yielding the sulfonamide intermediate in 75–85% purity.

Byproduct Management

A common byproduct, 4,4'-dichlorodiphenyl sulfone, forms via dimerization of 4-chlorophenylsulfonyl chloride. Patent literature describes fractional distillation under reduced pressure (0.1–0.5 mmHg) to separate the sulfonyl chloride from the dimer, achieving >95% purity. Alternative approaches employ aqueous alkali sulfite solutions to hydrolyze unreacted sulfonyl chloride, simplifying downstream purification.

Esterification to Methyl Ester

The final step involves converting the carboxylic acid group to a methyl ester, typically via Fischer esterification or alkylation.

Fischer Esterification

The sulfonamide-substituted benzofuran carboxylic acid is refluxed in methanol with concentrated sulfuric acid (0.5 equiv) for 6–8 hours. This method, adapted from thiadiazole syntheses, achieves 80–90% conversion. Post-reaction, the mixture is neutralized with sodium bicarbonate, and the ester is extracted into ethyl acetate. Rotary evaporation yields the crude product, which is recrystallized from ethanol to >98% purity.

Alternative Alkylation Routes

Methylation using methyl iodide and silver(I) oxide in DMF has been reported for analogous compounds, though this method introduces higher costs and lower scalability.

Purification and Characterization

Chromatographic Purification

Silica gel column chromatography remains the gold standard for isolating the target compound. A gradient elution (petroleum ether to ethyl acetate, 10:1 to 1:1) effectively separates the ester from nonpolar byproducts. HPLC analysis (C18 column, 254 nm UV detection) confirms ≥95% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 2H, ArH), 7.45 (d, 2H, ArH), 6.95 (s, 1H, benzofuran-H), 3.90 (s, 3H, OCH₃), 2.55 (s, 3H, CH₃).

  • ESI-MS : m/z 408.1 [M+H]⁺, calculated 407.6 .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized benzofuran derivatives.

    Reduction: Reduced benzofuran derivatives.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Anticancer Properties

Research has demonstrated that methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate exhibits promising anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including:

  • Breast Cancer : The compound has been effective against MCF-7 cell lines, leading to increased apoptosis markers.
  • Liver Cancer : Significant cytotoxic effects have been observed in HepG2 cells, where it disrupts mitochondrial function and promotes cell cycle arrest.

The mechanisms underlying its anticancer effects include:

  • Induction of Apoptosis : The compound increases pro-apoptotic proteins while decreasing anti-apoptotic proteins, leading to programmed cell death.
  • Cell Cycle Arrest : It induces S-phase arrest in cancer cells, inhibiting their proliferation.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against several pathogens. Notable findings include:

  • Bacterial Inhibition : Effective against strains such as Escherichia coli and Staphylococcus aureus.
  • Fungal Activity : Preliminary studies suggest potential antifungal effects, although further research is needed to elucidate this aspect.

Applications in Drug Development

Given its biological activity, this compound serves as a lead compound for developing new therapeutic agents. Its structural features make it suitable for modifications aimed at enhancing efficacy and reducing toxicity.

Case Studies

  • Synthesis and Evaluation : A study synthesized derivatives of this compound and evaluated their anticancer activity through in vitro assays. Results indicated that specific modifications to the sulfonamide group significantly enhanced cytotoxicity against cancer cells.
  • Combination Therapy Research : Investigations into combining this compound with existing chemotherapeutics have shown synergistic effects, suggesting potential for use in combination therapies for enhanced treatment efficacy.

Mechanism of Action

The mechanism of action of Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The benzofuran ring system may also play a role in binding to biological receptors, affecting cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the benzofuran core, sulfonamide group, or ester functionality. Key comparisons are summarized below:

Table 1. Structural and Physicochemical Comparison

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Target: Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate R1=4-Cl, R2=Me, R3=Me C₁₇H₁₄ClNO₅S 379.82 Research chemical; structural reference
Compound A: Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate R1=4-F, R2=Me, R3=iPr C₁₉H₁₉FNO₅S 419.44 Enhanced lipophilicity due to iPr ester
Compound B: Butyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate R1=4-F-2-Me, R2=Me, R3=Bu C₂₁H₂₂FNO₅S 419.47 Increased steric bulk; improved metabolic stability
Compound C: Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-(methoxymethyl)-1-benzofuran-3-carboxylate R1=4-Cl, R2=CH₂OMe, R3=Me C₁₈H₁₇ClNO₆S 409.84 Methoxymethyl group enhances solubility
Compound D: 5-Cyclopropyl-2-(4-fluorophenyl)-6-[(2-hydroxyethyl)(methylsulfonyl)amino]-N-methyl-1-benzofuran-3-carboxamide R1=4-F, R2=cyclopropyl, R3=NHCOMe (amide) C₂₂H₂₄FN₃O₅S 461.50 Pharmaceutical formulations; surfactant compatibility

Key Findings:

Ester Group Modifications :

  • The target compound’s methyl ester (R3=Me ) offers moderate lipophilicity (logP ≈ 2.8). Replacing it with isopropyl (Compound A) or butyl (Compound B) increases logP (≈3.5–4.0), enhancing membrane permeability but reducing aqueous solubility .

Benzofuran Core Modifications :

  • Compound C’s methoxymethyl group (R2=CH₂OMe) introduces polarity, improving solubility (~25 mg/mL in DMSO vs. ~10 mg/mL for the target) .
  • Compound D’s cyclopropyl and carboxamide groups enable hydrogen bonding, critical for its formulation in surfactant-containing pharmaceuticals .

Biological Relevance :

  • Compound D is explicitly formulated for therapeutic use, likely targeting inflammatory or oncological pathways due to its sulfonamide and carboxamide pharmacophores .
  • The target compound and analogs are primarily research tools, with structural data aiding in crystallographic studies .

Notes

  • Structural analyses of these compounds rely on crystallographic software such as SHELX for refinement and ORTEP-III for visualization .
  • Synthetic routes for ester derivatives (e.g., target, Compounds A–C) typically involve nucleophilic acyl substitution or Mitsunobu reactions .
  • The 4-chlorophenylsulfonamide group in the target compound is a common motif in kinase inhibitors, though specific biological data remain unpublished .

Biological Activity

Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, identified by its CAS number 448213-15-8, is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C25H20ClNO6S
  • Molar Mass : 497.9474 g/mol
  • Structural Characteristics : The compound features a benzofuran core with a sulfonamide functional group, which is known to enhance biological activity through various mechanisms.

Pharmacological Properties

The biological activity of this compound has been investigated in several studies, highlighting its potential in various therapeutic applications:

  • Antibacterial Activity : The compound exhibits significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. Its mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
  • Anticancer Effects : Research indicates that this compound has cytotoxic effects on cancer cell lines. It induces apoptosis through the activation of caspase pathways and inhibition of proliferation signals.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease, which are implicated in neurodegenerative diseases and urinary tract infections, respectively.
  • Hypoglycemic Activity : Preliminary studies suggest that this compound may lower blood glucose levels, indicating potential for diabetes management.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The sulfonamide group can interact with active sites of enzymes, inhibiting their function.
  • Cell Signaling Modulation : By affecting signaling pathways related to cell growth and apoptosis, the compound can induce cancer cell death.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, leading to oxidative stress and subsequent cellular damage in cancerous tissues.

Table 1: Summary of Biological Activities

Activity TypeModel/OrganismFindings
AntibacterialE. coli, S. aureusSignificant inhibition at low concentrations
AnticancerVarious cancer cell linesInduction of apoptosis; IC50 values in micromolar range
Enzyme InhibitionAChE, UreaseCompetitive inhibition observed
HypoglycemicDiabetic rat modelsReduction in blood glucose levels

Case Study Insights

  • Anticancer Efficacy : A study demonstrated that treatment with this compound resulted in a 70% reduction in tumor size in xenograft models when administered at doses of 10 mg/kg daily for two weeks.
  • Antibacterial Mechanism : In vitro assays revealed that the compound disrupted the integrity of bacterial membranes, leading to increased permeability and eventual cell lysis.

Q & A

Q. What are the key synthetic strategies for Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate?

Methodological Answer: The synthesis typically involves a multi-step approach:

Benzofuran Core Formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions.

Sulfonamide Introduction : Reacting the benzofuran intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide group.

Esterification : Methylation of the carboxylate group using methanol and a catalyst (e.g., H₂SO₄ or DCC).
Critical Steps :

  • Purification via column chromatography or recrystallization to isolate intermediates.
  • Monitoring reaction progress using TLC or HPLC to ensure regioselectivity .

Q. How is the compound structurally characterized?

Methodological Answer: Key techniques include:

  • X-ray Crystallography : Resolve 3D structure using SHELX (e.g., SHELXL for refinement) and visualize with ORTEP-3. For example, bond angles and torsion angles in the benzofuran core can be compared to analogs like 5-cyclopentyl-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran .
  • Spectroscopy :
    • NMR : Analyze 1H^1H and 13C^{13}C shifts to confirm sulfonamide and ester groups.
    • HRMS : Validate molecular weight (exact mass: ~377.9885 g/mol) .
      Data Table : Example crystallographic parameters from analogs (e.g., bond lengths in Å):
Bond TypeReported RangeTarget Compound (Expected)
C-O (Ester)1.34–1.38~1.36
S-N (Sulfonamide)1.62–1.65~1.63

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the sulfonamide group?

Methodological Answer: Optimize parameters to avoid side reactions (e.g., sulfonate ester formation):

  • Solvent Selection : Use anhydrous dichloromethane or DMF to enhance sulfonyl chloride reactivity.
  • Temperature : Maintain 0–5°C to control exothermic reactions.
  • Catalysis : Add catalytic DMAP to accelerate sulfonamide coupling .
    Data Contradiction Example :
    If low yields occur, compare with ethyl 2-methyl-5-{(naphthalen-2-ylsulfonyl)[(4-nitrophenyl)carbonyl]amino}-1-benzofuran-3-carboxylate synthesis, where steric hindrance from bulky groups requires longer reaction times .

Q. How to resolve contradictions in crystallographic data for similar benzofuran derivatives?

Methodological Answer: Contradictions (e.g., bond angle variations in sulfonamide groups) can arise from:

  • Packing Effects : Compare structures of 5-chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran (C-S-O angle: ~106.6°) vs. 5-cyclopentyl analogs (~107.6°) .
  • Refinement Protocols : Use multiple software (SHELXL, OLEX2) to cross-validate. For example, SHELXL’s TWIN/BASF commands can resolve twinning in high-symmetry crystals .

Q. What computational methods predict the compound’s biological activity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like BCL-2 inhibitors (e.g., ABT-199). Compare binding affinity (ΔG) to known sulfonamide-containing inhibitors .
  • Pharmacophore Mapping : Identify critical features (e.g., sulfonamide H-bond donors) using tools like Phase or MOE.
    Example Data :
Target ProteinDocking Score (kcal/mol)Reference Compound
BCL-2-8.5 to -9.2ABT-199: -10.1

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